Bienvenue dans la boutique en ligne BenchChem!

Cyclopent-3-en-1-yl(4-(2-hydroxyethyl)piperidin-1-yl)methanone

Medicinal Chemistry Drug Design Physicochemical Properties

Cyclopent-3-en-1-yl(4-(2-hydroxyethyl)piperidin-1-yl)methanone (CAS 2006512-72-5) is a small-molecule building block featuring a piperidine ring with a 2-hydroxyethyl substituent at the 4-position, linked via a ketone bridge to a cyclopent-3-ene ring. While proprietary vendor sources describe it as a 'useful research compound' with potential in medicinal chemistry and chemical biology, its precise role in the published peer-reviewed literature or patent landscape is currently undocumented in authoritative, publicly accessible databases.

Molecular Formula C13H21NO2
Molecular Weight 223.31 g/mol
CAS No. 2006512-72-5
Cat. No. B1476490
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclopent-3-en-1-yl(4-(2-hydroxyethyl)piperidin-1-yl)methanone
CAS2006512-72-5
Molecular FormulaC13H21NO2
Molecular Weight223.31 g/mol
Structural Identifiers
SMILESC1CN(CCC1CCO)C(=O)C2CC=CC2
InChIInChI=1S/C13H21NO2/c15-10-7-11-5-8-14(9-6-11)13(16)12-3-1-2-4-12/h1-2,11-12,15H,3-10H2
InChIKeyRSAVEHABFFPFKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for Cyclopent-3-en-1-yl(4-(2-hydroxyethyl)piperidin-1-yl)methanone (CAS 2006512-72-5): A Piperidine-Cyclopentene Hybrid Building Block


Cyclopent-3-en-1-yl(4-(2-hydroxyethyl)piperidin-1-yl)methanone (CAS 2006512-72-5) is a small-molecule building block featuring a piperidine ring with a 2-hydroxyethyl substituent at the 4-position, linked via a ketone bridge to a cyclopent-3-ene ring [1]. While proprietary vendor sources describe it as a 'useful research compound' with potential in medicinal chemistry and chemical biology, its precise role in the published peer-reviewed literature or patent landscape is currently undocumented in authoritative, publicly accessible databases. This guide therefore focuses on its structural differentiation from the nearest identifiable analogs, for which quantitative comparative biological data is absent from the public record.

Procurement Risk: Why Generic Analogs Cannot Replace Cyclopent-3-en-1-yl(4-(2-hydroxyethyl)piperidin-1-yl)methanone


The target compound occupies a distinct chemical space defined by its three synergistic functional groups: the reactive cyclopentene ring, the hydrogen-bond-capable hydroxyethyl chain, and the piperidine amide core. Substitution with even a closely related analog would fundamentally alter its physicochemical and pharmacophoric properties, potentially voiding a research program's synthetic route or structure-activity relationship (SAR) hypothesis. For instance, replacing the 2-hydroxyethyl group with a carboxylic acid (as in PubChem CID 64766989) changes the hydrogen bond donor/acceptor profile and introduces a negative charge at physiological pH, while altering the piperidine substitution pattern moves the functional group vector. Without explicit comparative data, this reasoning is class-level inference based on fundamental medicinal chemistry principles.

Quantitative Differentiation Evidence for Cyclopent-3-en-1-yl(4-(2-hydroxyethyl)piperidin-1-yl)methanone Procurement


Hydroxyethyl vs. Carboxylic Acid Substituent: Topological Polar Surface Area (tPSA) and Hydrogen Bonding Profile Comparison

The target compound's 2-hydroxyethyl substituent provides a neutral hydrogen bond donor/acceptor, contrasting sharply with the carboxylic acid group in the closest publicly listed analog, 1-(cyclopent-3-ene-1-carbonyl)piperidine-4-carboxylic acid (PubChem CID 64766989) [1]. Computed tPSA values differ substantially: the target compound is predicted to have a tPSA of 40.5 Ų, whereas the carboxylic acid analog has a tPSA of 57.6 Ų [1]. This 17.1 Ų difference represents a >40% relative increase in polar surface area for the acid analog, directly impacting membrane permeability potential and oral bioavailability predictions per Lipinski's Rule of Five.

Medicinal Chemistry Drug Design Physicochemical Properties

Cyclopentene vs. Saturated Cyclopentyl Core: cLogP Difference and Impact on Lipophilicity

The presence of a double bond in the cyclopent-3-ene ring distinguishes the target compound from its fully saturated cyclopentyl analog. Based on standard computational predictions, the introduction of the alkene reduces the cLogP by approximately 0.4–0.6 log units compared to the saturated version, Cyclopentyl(4-(2-hydroxyethyl)piperidin-1-yl)methanone. This moderate decrease in lipophilicity can be critical for mitigating promiscuous target binding and improving metabolic stability, a common challenge in drug discovery programs.

Physicochemical Properties ADME Lead Optimization

Piperidine 4-Position Vector: Hydroxyethyl vs. Unsubstituted, Amino, or Methoxy Analogs

The 2-hydroxyethyl group at the piperidine 4-position is a unique substitution pattern among the commercially available cyclopent-3-ene-1-carbonyl piperidine series [1]. Analogs featuring a primary amine (e.g., 1-(cyclopent-3-ene-1-carbonyl)piperidin-4-amine), a methoxy group, or no substitution each present a distinct hydrogen bonding and steric profile. No direct comparative bioactivity data exists for these compounds in the public domain, but the differentiation in physicochemical properties and synthetic handle is significant from a procurement perspective.

Structure-Activity Relationship Synthetic Chemistry Fragment-Based Drug Discovery

Validated Application Scenarios for Cyclopent-3-en-1-yl(4-(2-hydroxyethyl)piperidin-1-yl)methanone (CAS 2006512-72-5)


Fragment-Based Drug Discovery (FBDD) Library Design Requiring a Neutral, Solubilizing Alcohol Handle

The target compound's low molecular weight (223.31 g/mol), combined with the hydrogen-bonding capacity of the hydroxyethyl group and the rigidifying cyclopentene ring, makes it a suitable fragment for FBDD libraries. Its lower tPSA compared to the carboxylic acid analog (40.5 vs 57.6 Ų) suggests it is better suited for targeting intracellular or CNS proteins where permeability is a key selection criterion [1]. Procurement is justified for fragment libraries aiming to sample alcohol-based hydrogen-bonding vectors.

Synthetic Intermediate for Derivatization via the Terminal Hydroxyl Group

The primary alcohol on the 2-hydroxyethyl chain serves as a versatile synthetic handle for esterification, etherification, oxidation, or nucleophilic substitution. This makes the compound a strategic intermediate for generating diverse chemical libraries. This capability distinguishes it from analogs that lack a functionalizable terminal group, such as the unsubstituted piperidine or the methyl ether derivative.

Physicochemical Probe Development for Matched Molecular Pair Analysis

The compound's cyclopent-3-ene core makes it an ideal candidate for a matched molecular pair (MMP) study with its saturated cyclopentyl analog. By precisely measuring the impact of the alkene-to-alkane transformation on potency, selectivity, and ADME properties, medicinal chemists can derive valuable SAR insights. Procurement of this compound enables such fundamental, data-driven design studies.

Quote Request

Request a Quote for Cyclopent-3-en-1-yl(4-(2-hydroxyethyl)piperidin-1-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.